molecular formula C21H27N3O2S B6496074 N'-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 955529-14-3

N'-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B6496074
CAS No.: 955529-14-3
M. Wt: 385.5 g/mol
InChI Key: QUAOQSSPMRKKLO-UHFFFAOYSA-N
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Description

N'-[2-(1-Propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a synthetic small molecule featuring a 1,2,3,4-tetrahydroquinoline (THQ) core substituted with a propyl group at the 1-position and an ethanediamide linker connecting a thiophen-2-ylmethyl moiety.

Properties

IUPAC Name

N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S/c1-2-11-24-12-3-5-17-14-16(7-8-19(17)24)9-10-22-20(25)21(26)23-15-18-6-4-13-27-18/h4,6-8,13-14H,2-3,5,9-12,15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAOQSSPMRKKLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The THQ scaffold is a common feature among related compounds, but substituents and linker groups significantly influence physicochemical and biological properties. Key analogs include:

Compound ID Core Structure R1 Substituent Linker/Functional Group Key Modifications
Target Compound 1-Propyl-THQ Ethylenediamide Thiophen-2-ylmethyl Propyl group enhances lipophilicity
Compound 28 1-(2-Piperidinylethyl)-THQ Piperidinyl Thiophene-2-carboximidamide Basic amine improves solubility
Compound 35 1-(2-(1-Methylpyrrolidinyl)ethyl)-THQ 1-Methylpyrrolidinyl Thiophene-2-carboximidamide Chiral center influences enantioselectivity
Compound 1-Methyl-THQ Pyrrolidinyl Ethanediamide (Trifluoromethylphenyl) Trifluoromethyl enhances metabolic stability

Key Observations :

  • Propyl vs.
  • Ethanediamide vs. Carboximidamide : The ethanediamide linker may improve hydrogen-bonding capacity compared to carboximidamide derivatives, affecting target binding .

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